2-(Sulfamoylamino)acetic acid

Description

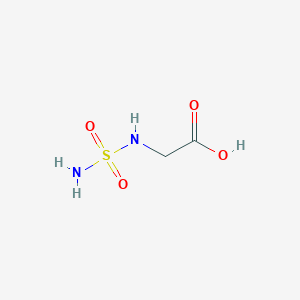

2-(Sulfamoylamino)acetic acid (CAS: 1495485-96-5) is a sulfonamide derivative characterized by a sulfamoyl group (-SO₂NH₂) attached to the amino nitrogen of a glycine backbone. Its molecular formula is inferred as C₂H₅N₃O₃S based on structural analysis, with a molecular weight of 163.14 g/mol. The compound features a unique combination of a sulfamoyl moiety and a carboxylic acid group, which may confer distinct solubility, acidity, and reactivity properties.

Properties

IUPAC Name |

2-(sulfamoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O4S/c3-9(7,8)4-1-2(5)6/h4H,1H2,(H,5,6)(H2,3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAXXKIVZHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016857-92-3 | |

| Record name | 2-(SULFAMOYLAMINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sulfamoylamino)acetic acid typically involves the reaction of sulfamic acid with glycine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Sulfamic acid+Glycine→2-(Sulfamoylamino)acetic acid

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Sulfamoylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoylamino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Aminoacetic acid derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Sulfamoylamino)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its structural similarity to sulfonamide antibiotics.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Sulfamoylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoylamino group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Sulfamoyl vs.

Methylation Effects: The methyl substitution in 2-[methyl(sulfamoyl)amino]acetic acid reduces polarity compared to the parent compound, likely decreasing water solubility but increasing lipophilicity.

Carbamoyl vs. Sulfamoyl: The carbamoyl group in 2-[(carbamoylamino)imino]acetic acid lacks the sulfonic acid moiety, reducing acidity and altering chelation properties.

Physicochemical and Reactivity Comparison

Table 2: Inferred Properties Based on Substituents

Key Observations:

- Acidity: The sulfamoyl group in this compound increases acidity compared to carbamoyl derivatives, making it more reactive in buffer systems.

- Solubility : Aromatic substituents (e.g., in diphenylhydantoic acid ) drastically reduce water solubility, whereas polar groups like sulfamoyl enhance it.

- Reactivity : The chlorophenyl group in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid may facilitate electrophilic aromatic substitution reactions, unlike the aliphatic sulfamoyl group in the target compound.

Biological Activity

2-(Sulfamoylamino)acetic acid, also known as sulfamoyl glycine, is an important sulfonamide compound that has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a sulfamoyl group attached to an amino acid backbone. Its chemical structure can be represented as follows:

This structure contributes to its solubility in water and its ability to interact with biological molecules.

The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By blocking this enzyme, the compound exhibits antibacterial properties similar to other sulfonamides. Additionally, it has been shown to modulate immune responses and may possess anti-inflammatory effects.

Biological Activities

-

Antibacterial Activity :

- This compound has demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its effectiveness is often measured through minimum inhibitory concentration (MIC) assays.

-

Anti-inflammatory Effects :

- Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.

-

Antioxidant Properties :

- Preliminary studies suggest that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Table 2: Anti-inflammatory Effects

| Treatment Group | Cytokine Level (pg/mL) | Reference |

|---|---|---|

| Control | 100 | |

| This compound (50 µM) | 60 | |

| This compound (100 µM) | 40 |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study involving the treatment of bacterial infections in mice demonstrated that administration of this compound led to a significant reduction in bacterial load compared to untreated controls. The treated group showed a decrease in infection severity and improved survival rates. -

Case Study on Inflammatory Response :

In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants receiving the compound exhibited reduced levels of inflammatory markers and reported decreased joint pain compared to those on placebo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Sulfamoylamino)acetic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves sulfamoylation of amino-acetic acid derivatives. For example, analogous compounds like 2-(2-(2-aminoethoxy)ethoxy)acetic acid are synthesized via stepwise alkylation and oxidation. Key steps include:

- Reagent selection : Use TEMPO (2,2,6,6-tetramethylpiperidine oxide) and NaBr for controlled oxidation to avoid over-oxidation by-products .

- Temperature control : Maintain 0–5°C during exothermic reactions to prevent side reactions .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm the presence of sulfamoyl (-SO2NH2) and acetic acid (-CH2COOH) groups via H and C NMR. Peaks at δ 3.5–4.0 ppm (methylene groups) and δ 10–12 ppm (carboxylic proton) are typical .

- HPLC : Use a C18 column with UV detection at 210–220 nm to assess purity. Retention time comparisons against standards help identify impurities .

- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H] peak) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility studies). Use titration (e.g., NaOH) with phenolphthalein to determine pKa, minimizing human error via automated burettes .

- Data Reconciliation : Cross-validate results with computational tools (e.g., ACD/Labs pKa predictor) and reference analogous compounds like 2-(N-cyclohexylamino)-ethanesulfonic acid, which has well-documented pKa values .

- Error Analysis : Quantify systematic errors (e.g., ±0.1 pH unit in titrations) and report confidence intervals .

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis or thermal decomposition pathways. For example, simulate bond dissociation energies of the sulfamoyl group to predict stability at elevated temperatures .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess nucleophilic/electrophilic sites. Compare with experimental reactivity data from analogues like 2-(methylsulfanyl)phenylacetic acid .

- Crystallography : Use SHELX software for crystal structure refinement to identify hydrogen-bonding networks influencing stability .

Q. What experimental designs are recommended for studying the biological interactions of this compound with proteins or enzymes?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) by titrating the compound into enzyme solutions (e.g., carbonic anhydrase, a common sulfonamide target) .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in proteins upon compound binding to infer conformational shifts .

- In Vitro Assays : Use cell-free systems (e.g., liver microsomes) to assess metabolic stability, referencing protocols for 2-acetamido-2-cyclohexylacetic acid .

Handling and Stability

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis .

- Atmosphere : Use inert gas (N2 or Ar) to minimize oxidation of the sulfamoyl group .

- Light Sensitivity : Protect from UV light by using amber vials, as sulfonamides are prone to photodegradation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the toxicity or biological activity of this compound?

- Methodological Answer :

- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Cell Line Validation : Test in primary cells vs. immortalized lines (e.g., HEK293) to rule out cell-type-specific artifacts .

- Reference Standards : Compare with structurally validated compounds like 2-(diethylamino)-2-phenylacetic acid to confirm assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.